molecular formula C21H24N6O B6531613 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine CAS No. 1020502-73-1

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine

Cat. No. B6531613
CAS RN: 1020502-73-1
M. Wt: 376.5 g/mol
InChI Key: HELUUFHUYUMIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine is a small molecule that has been studied for its potential to be used in a variety of scientific research applications. The molecule is a heterocyclic compound, meaning it contains multiple rings of atoms with at least one ring containing an atom from a different element. It is a white crystalline solid with a molecular weight of 285.3 g/mol and a melting point of 180-182 °C.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine has been studied for its potential use in a variety of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which can be used in catalytic reactions. It has also been used as a reagent in the synthesis of other compounds, such as pyridazinones and pyrazolones. Additionally, it has been used as a fluorescent probe for the detection of DNA and RNA.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine is not yet fully understood. However, it is believed that the molecule acts as a ligand, forming a complex with the metal ion of choice. This complex can then be used to catalyze a variety of reactions. Additionally, the molecule can act as a fluorescent probe, binding to the target molecule and emitting a fluorescent signal.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine have yet to be fully studied. However, it is believed that the molecule has no adverse effects on the body, as it is a small molecule and does not have any known toxic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine in lab experiments include its low cost, ease of synthesis, and its potential for use in a variety of scientific research applications. However, the molecule does have some limitations. For example, it can be difficult to purify the molecule, and it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine. For example, further research could be conducted to better understand the mechanism of action of the molecule and its potential applications in a variety of scientific research fields. Additionally, more research could be done to develop improved methods for synthesizing and purifying the molecule, as well as to investigate its potential for use in drug delivery systems. Finally, further research could be conducted to explore the potential toxicity of the molecule and its effects on the body.

Synthesis Methods

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine is achieved through a series of steps. The first step is the formation of 3-methylbenzoyl chloride, which is prepared from 3-methylbenzaldehyde and thionyl chloride. This is then reacted with 4-piperazin-1-ylpyridine to form 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine.

properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-15-5-4-6-18(13-15)21(28)26-11-9-25(10-12-26)19-7-8-20(23-22-19)27-17(3)14-16(2)24-27/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELUUFHUYUMIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine

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